molecular formula C20H20BrN5OS B15023426 N-(4-bromo-2-methylphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(4-bromo-2-methylphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15023426
M. Wt: 458.4 g/mol
InChI Key: GGNHLRFUPRAQCH-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-METHYLPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE: is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, methyl, and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-METHYLPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocarbonyl compounds under basic conditions to form the triazole ring.

    Introduction of the Thiadiazine Ring: The triazole intermediate is then reacted with suitable halogenated compounds to introduce the thiadiazine ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-METHYLPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and phenyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, Grignard reagents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted phenyl compounds.

Scientific Research Applications

N-(4-BROMO-2-METHYLPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE: has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-METHYLPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

N-(4-BROMO-2-METHYLPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE: can be compared with similar compounds such as:

These compounds share some structural similarities but differ in their chemical properties and applications. The unique combination of functional groups in N-(4-BROMO-2-METHYLPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE

Properties

Molecular Formula

C20H20BrN5OS

Molecular Weight

458.4 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20BrN5OS/c1-11-4-6-14(7-5-11)17-18(28-20-24-23-13(3)26(20)25-17)19(27)22-16-9-8-15(21)10-12(16)2/h4-10,17-18,25H,1-3H3,(H,22,27)

InChI Key

GGNHLRFUPRAQCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NC4=C(C=C(C=C4)Br)C

Origin of Product

United States

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